Cas no 1019609-51-8 (5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline)

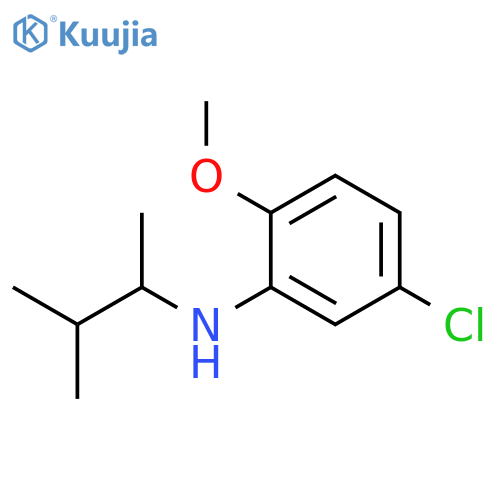

1019609-51-8 structure

商品名:5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 5-chloro-N-(1,2-dimethylpropyl)-2-methoxy-

- 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline

-

- インチ: 1S/C12H18ClNO/c1-8(2)9(3)14-11-7-10(13)5-6-12(11)15-4/h5-9,14H,1-4H3

- InChIKey: LGBSPFFHUHGSBY-UHFFFAOYSA-N

- ほほえんだ: C1(NC(C)C(C)C)=CC(Cl)=CC=C1OC

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-164886-2.5g |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 2.5g |

$1428.0 | 2023-05-26 | ||

| Enamine | EN300-164886-0.05g |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 0.05g |

$612.0 | 2023-05-26 | ||

| Enamine | EN300-164886-10.0g |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 10g |

$3131.0 | 2023-05-26 | ||

| Enamine | EN300-164886-10000mg |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 10000mg |

$1163.0 | 2023-09-21 | ||

| Enamine | EN300-164886-2500mg |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 2500mg |

$529.0 | 2023-09-21 | ||

| Enamine | EN300-164886-5000mg |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 5000mg |

$783.0 | 2023-09-21 | ||

| Enamine | EN300-164886-100mg |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 100mg |

$238.0 | 2023-09-21 | ||

| Enamine | EN300-164886-1000mg |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 1000mg |

$271.0 | 2023-09-21 | ||

| Enamine | EN300-164886-5.0g |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-164886-0.1g |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |

1019609-51-8 | 0.1g |

$640.0 | 2023-05-26 |

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

1019609-51-8 (5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1019609-51-8)5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline

清らかである:99%/99%

はかる:1g/5g

価格 ($):256.0/742.0